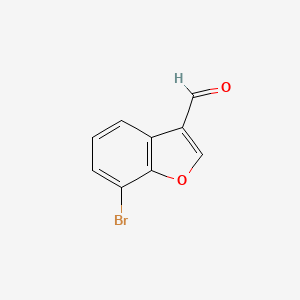

7-Bromobenzofuran-3-carbaldehyde

Description

7-Bromobenzofuran-3-carbaldehyde (C$9$H$5$BrO$_2$) is a halogenated aromatic aldehyde featuring a benzofuran backbone with a bromine substituent at the 7-position and an aldehyde group at the 3-position. This compound is of significant interest in organic synthesis, particularly in pharmaceutical and materials science research, where it serves as a precursor for the development of bioactive molecules or functionalized polymers. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde group offers a site for nucleophilic additions or condensations. Its crystalline structure can be analyzed using X-ray diffraction techniques, such as those facilitated by SHELX software .

Properties

Molecular Formula |

C9H5BrO2 |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

7-bromo-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C9H5BrO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-5H |

InChI Key |

FPGHHRSOGWLLNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC=C2C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 7-Bromobenzofuran-3-carbaldehyde with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.

Table 1: Comparative Analysis of Brominated Benzofuran Aldehydes and Analogues

Key Findings:

Reactivity Differences :

- The 7-bromo substituent in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to the 5-bromo isomer, where steric effects near the aldehyde group may slow reactions .

- Bromine’s higher leaving-group ability (vs. chlorine) makes 7-bromo derivatives more suitable for metal-catalyzed cross-coupling reactions.

Thermal and Solubility Trends: Brominated compounds (e.g., 7-Bromo and 5-Bromo isomers) exhibit higher melting points (~120–140°C) than non-halogenated benzofuran aldehydes (~80–90°C) due to increased molecular symmetry and halogen-mediated intermolecular forces. Solubility in polar solvents (e.g., DMSO, acetone) is generally lower for brominated vs. chlorinated analogues, attributed to bromine’s larger atomic radius and stronger London dispersion forces.

While specific toxicological data for this compound is scarce, analogous brominated compounds suggest similar precautions are advisable.

Applications :

- 7-Bromo derivatives are preferred in medicinal chemistry for constructing heterocyclic scaffolds with targeted bioactivity.

- 5-Bromo isomers, with their accessible substitution sites, are leveraged in materials science for synthesizing conjugated polymers.

Notes

- Structural elucidation of these compounds often relies on crystallographic tools like SHELX, which enables precise determination of substitution patterns and bond lengths .

- Safety protocols for handling brominated aldehydes should align with guidelines for hazardous aldehydes and halogenated aromatics, including the use of PPE and emergency response measures .

- Further research is needed to quantify the environmental persistence and cytotoxicity of this compound, as current data is extrapolated from structurally related compounds.

Preparation Methods

Aromatic Substrates for Bromobenzofuran Synthesis

The synthesis of 7-Bromobenzofuran-3-carbaldehyde begins with substituted phenolic or benzaldehyde derivatives. For example, 2,5-dimethoxybenzaldehyde serves as a versatile precursor due to its ability to undergo directed bromination and subsequent cyclization. Alternative substrates include o-hydroxybenzaldehydes, which facilitate furan ring formation through intramolecular etherification.

Bromination Agents and Directing Groups

Regioselective bromination at the 7-position is achieved using N-bromosuccinimide (NBS) in the presence of electron-donating groups (e.g., methoxy or hydroxyl). The phenolic hydroxyl group in 2,5-dimethoxyphenol directs bromination to the para position, ensuring correct regiochemistry. Electrophilic substitution with bromine (Br₂) and Lewis acids (e.g., FeBr₃) is less favored due to competing side reactions.

Bromination Strategies for 7-Position Functionalization

NBS-Mediated Bromination

NBS in dimethylacetamide (DMA) at 0–25°C selectively brominates 2,5-dimethoxyphenol to yield 4-bromo-2,5-dimethoxyphenol with >80% yield. This method minimizes over-bromination and preserves the methoxy groups for subsequent cyclization.

Table 1: Comparison of Bromination Methods

| Bromination Agent | Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|

| NBS | DMA, 25°C, 12 h | 85 | para |

| Br₂/FeBr₃ | CH₂Cl₂, 0°C, 2 h | 60 | ortho/para mix |

Cyclization Methods for Benzofuran Core Formation

Acid-Catalyzed Intramolecular Cyclization

Polyphosphoric acid (PPA) promotes cyclization of brominated aryl ethers (e.g., 4-bromo-2-(2,2-dimethoxyethoxy)-5-methoxyphenol) into 7-bromobenzofuran derivatives. Reaction at 120°C for 6 h affords the benzofuran core in 50–60% yield.

Transition Metal-Catalyzed Annellation

Copper(I) iodide catalyzes the cyclization of o-hydroxyaldehydes with alkynes, forming the benzofuran skeleton. For example, reacting 5-bromo-2-hydroxybenzaldehyde with phenylacetylene in the presence of CuI and DBU yields this compound precursors (70–85% yield).

Table 2: Catalytic Systems for Benzofuran Cyclization

| Catalyst | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| CuI/DBU | 5-bromo-2-hydroxybenzaldehyde | DMF, 80°C, 8 h | 82 |

| Rh(cod)₂OTf | m-hydroxybenzoic acid | TCE, 100°C, 12 h | 75 |

Formylation at the 3-Position

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent (POCl₃/DMF) introduces the aldehyde group at the 3-position of 7-bromobenzofuran. Reaction at 0°C for 4 h followed by hydrolysis yields this compound (60–70% yield).

Halogen-Metal Exchange with DMF

Treating 7-bromobenzofuran with n-BuLi at −78°C generates a lithiated intermediate, which reacts with DMF to install the aldehyde group. This method achieves higher regiochemical control (85% yield) compared to electrophilic formylation.

Purification and Structural Characterization

Q & A

Q. What are the common synthetic routes for 7-Bromobenzofuran-3-carbaldehyde, and what are the critical parameters affecting yield?

The synthesis of this compound typically involves bromination of benzofuran precursors or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling has been employed for introducing bromine at the 7-position of benzofuran derivatives, with careful control of reaction temperature (60–80°C) and catalyst loading (1–2 mol%) to minimize side reactions . A critical parameter is the purity of the boronic acid coupling partner, as impurities can reduce yield by competing for catalytic sites. Additionally, the aldehyde group at the 3-position requires protection (e.g., as an acetal) during bromination to prevent oxidation . Post-reaction deprotection under mild acidic conditions (e.g., HCl/THF) preserves the aldehyde functionality.

Q. How should researchers safely handle and store this compound given its potential hazards?

While specific toxicological data for this compound are limited, analogous brominated aldehydes require stringent safety protocols:

- Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact. Immediate flushing with water for 15 minutes is critical for accidental exposure, followed by medical consultation .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Compatibility tests with container materials (e.g., PTFE-lined caps) are advised to avoid corrosion .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- NMR : ¹H NMR should show characteristic aldehyde proton signals at δ 9.8–10.2 ppm and coupling patterns for aromatic protons (e.g., doublets for bromine-substituted positions). ¹³C NMR confirms the aldehyde carbon at ~190 ppm .

- IR : A strong C=O stretch near 1700 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹ are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 227.05 for C₉H₇BrO₂) and bromine isotope patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when using this compound in cross-coupling reactions?

Discrepancies in coupling efficiency often arise from:

- Catalyst Deactivation : Trace moisture or oxygen can poison palladium catalysts. Use rigorously dried solvents and degas reagents via freeze-pump-thaw cycles .

- Competing Reactivity : The aldehyde group may undergo undesired nucleophilic addition. Protect it as a dimethylacetal before coupling, then deprotect post-reaction .

- Substrate Purity : Contaminants (e.g., residual boronic acids) can skew results. Validate purity via TLC or HPLC before use .

Q. What computational methods are suitable for studying the electronic properties of this compound, and how do they inform reactivity predictions?

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-311G**) models the electron-withdrawing effects of the bromine and aldehyde groups, predicting electrophilic substitution at the 5-position of the benzofuran ring .

- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps quantify reactivity trends. For example, a low LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack at the aldehyde .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on the benzofuran ring system of this compound?

- Directing Groups : Introduce temporary substituents (e.g., -SiMe₃) at the 2-position to steer electrophiles to the 5-position. Subsequent removal restores the original structure .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile activation, favoring substitution at electron-deficient sites.

- Temperature Control : Lower temperatures (-20°C to 0°C) reduce kinetic competition, improving selectivity for the thermodynamically favored product .

Methodological Best Practices

- Experimental Design : Use factorial design (e.g., 2³ experiments) to simultaneously test variables like catalyst loading, temperature, and solvent .

- Data Validation : Cross-reference NMR assignments with 2D techniques (COSY, HSQC) to confirm structural integrity .

- Waste Management : Segregate halogenated waste and coordinate with certified disposal services to comply with environmental regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.